molecular formula C17H14BrN3O3S B2722105 (2-Bromo-5-methoxyphenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1324107-67-6

(2-Bromo-5-methoxyphenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2722105
CAS RN: 1324107-67-6
M. Wt: 420.28
InChI Key: OCGMTOHRUYUQIO-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H14BrN3O3S and its molecular weight is 420.28. The purity is usually 95%.
BenchChem offers high-quality (2-Bromo-5-methoxyphenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-5-methoxyphenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Several studies have focused on the synthesis and structural analysis of compounds with structural similarities to the one , emphasizing the development of novel synthetic methodologies and understanding their crystal packing or molecular interactions. For instance, Sharma et al. (2019) investigated the crystal packing of 1,2,4-oxadiazole derivatives, revealing the role of non-covalent interactions in their supramolecular architectures, including lone pair-π interactions and halogen bonding (Sharma, Mohan, Gangwar, & Chopra, 2019).

Biological Activity

Compounds structurally related to the one have been synthesized and evaluated for various biological activities. For example, the synthesis of novel bromophenol derivatives as carbonic anhydrase inhibitors demonstrates significant inhibitory potency against human isoforms of the enzyme, indicating potential therapeutic applications (Akbaba et al., 2013). Similarly, Li et al. (2019) described the metabolism of strained rings in a compound designed as a melanin-concentrating hormone receptor antagonist, highlighting the role of glutathione S-transferase in its biotransformation (Li et al., 2019).

Antioxidant Properties

The isolation and characterization of bromophenols from marine sources, such as the marine red alga Rhodomela confervoides, have shown these compounds to exhibit potent antioxidant activities, stronger than or comparable to synthetic antioxidants. This suggests potential applications in preventing oxidative deterioration of food (Li, Li, Gloer, & Wang, 2011).

Antimicrobial and Anticancer Activities

Research on related compounds includes the design, synthesis, characterization, and evaluation of their antimicrobial activity, as demonstrated by Rai et al. (2010), who synthesized novel oxadiazolyl derivatives showing significant antibacterial efficacy (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010). Additionally, compounds with bromophenol structures have been synthesized and tested for their antioxidant and radical scavenging activities, indicating their promising potential as antioxidant agents (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S/c1-23-11-4-5-13(18)12(7-11)17(22)21-8-10(9-21)16-19-15(20-24-16)14-3-2-6-25-14/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGMTOHRUYUQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-methoxyphenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

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